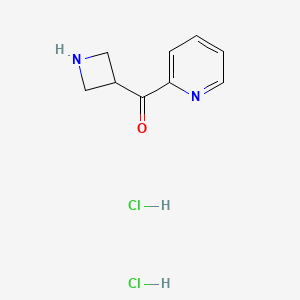
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a chemical compound with the CAS Number: 2095410-16-3 . It has a molecular weight of 235.11 . The compound is solid in its physical form . The IUPAC name for this compound is azetidin-3-yl (pyridin-2-yl)methanone dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 235.11 . The IUPAC name for this compound is azetidin-3-yl (pyridin-2-yl)methanone dihydrochloride .Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
- A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized and displayed excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ayyash & Habeeb, 2019).
- Another study focused on synthesizing pyrimidine-azetidinone analogues, which were evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, revealing their capability to act as antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
- Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone demonstrated potential antidepressant and nootropic agents, highlighting the central nervous system activity of these compounds (Thomas et al., 2016).
Biological Evaluation and Catalytic Applications
- Azetidinones have also been synthesized and evaluated for their biological activities against a panel of bacterial strains, showing the diverse applicability of these compounds in medicinal chemistry (Chopde et al., 2011).
- In a study on CC'N-Osmium complexes, 2-azetidinones were used as precursors for pincer ligands, indicating their use in advanced organometallic chemistry and potential applications in catalysis (Casarrubios et al., 2015).
Additional Research Insights
- The synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives were explored for antimicrobial activity, offering insights into the structural requirements for biological efficacy (Desai & Dodiya, 2014).
- Development of a precipitation-resistant solution formulation for a poorly water-soluble compound showcased the pharmaceutical application of these derivatives in enhancing drug delivery and bioavailability (Burton et al., 2012).
Propriétés
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYVIKULPZBXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
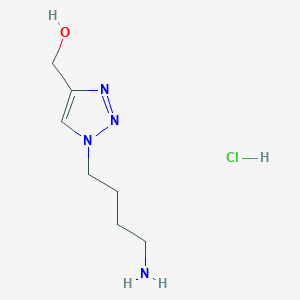
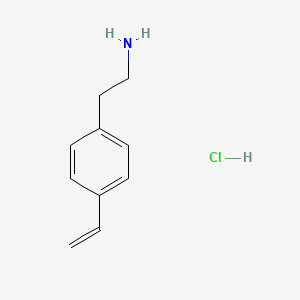


![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)
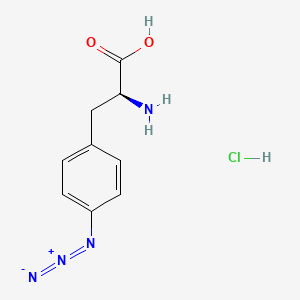

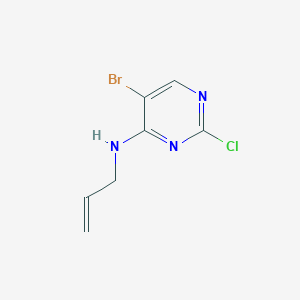
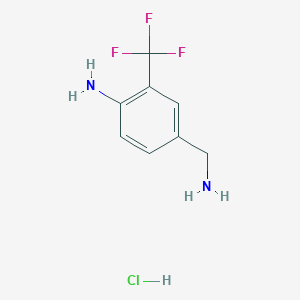
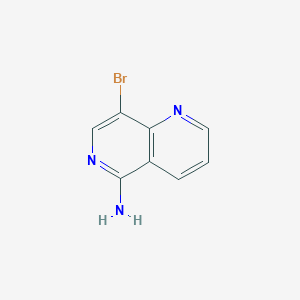
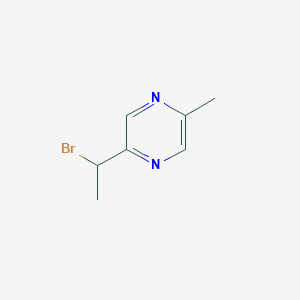

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

